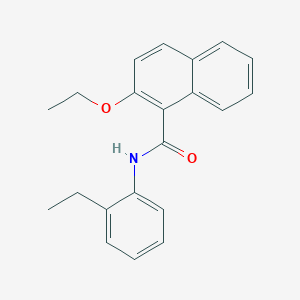
2-ethoxy-N-(2-ethylphenyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-(2-ethylphenyl)-1-naphthamide, also known as N-(2-ethylphenyl)-2-ethoxynaphthamide (NEPE), is a chemical compound that has been widely studied for its potential applications in scientific research. NEPE belongs to the class of amides and is derived from naphthalene, a polycyclic aromatic hydrocarbon.
Mechanism of Action
The mechanism of action of NEPE is not fully understood. However, it has been suggested that NEPE may exert its effects through the inhibition of cyclooxygenase-2 (COX-2) activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, NEPE may reduce inflammation and pain.
Biochemical and Physiological Effects
NEPE has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which are involved in the inflammatory response. NEPE has also been shown to reduce the expression of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, NEPE has been shown to reduce the expression of inducible nitric oxide synthase (iNOS), an enzyme that is involved in the production of nitric oxide, which is involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
NEPE has a number of advantages for lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. NEPE is also relatively inexpensive compared to other compounds that have similar activities. However, NEPE has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some experiments. In addition, NEPE has not been extensively studied in vivo, which limits its potential applications.
Future Directions
There are many potential future directions for the study of NEPE. One direction is to investigate the potential applications of NEPE in the treatment of cancer and neurological disorders. Another direction is to investigate the mechanism of action of NEPE in more detail, in order to better understand its effects on inflammation and pain. Finally, future studies could investigate the potential use of NEPE in combination with other compounds to enhance its effects.
Synthesis Methods
NEPE can be synthesized through a multistep reaction process. The first step involves the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride. The second step involves the reaction of 2-naphthoyl chloride with 2-ethylphenylamine to form 2-ethoxy-N-(2-ethylphenyl)-1-naphthamide(2-ethylphenyl)-2-naphthamide. The final step involves the reaction of this compound(2-ethylphenyl)-2-naphthamide with ethanol and hydrochloric acid to form NEPE. The overall reaction can be represented as follows:
Scientific Research Applications
NEPE has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. NEPE has also been shown to have potential applications in the treatment of cancer and neurological disorders.
properties
Molecular Formula |
C21H21NO2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-ethoxy-N-(2-ethylphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H21NO2/c1-3-15-9-6-8-12-18(15)22-21(23)20-17-11-7-5-10-16(17)13-14-19(20)24-4-2/h5-14H,3-4H2,1-2H3,(H,22,23) |
InChI Key |
GWWUVEXEUMUIDE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=CC3=CC=CC=C32)OCC |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=CC3=CC=CC=C32)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




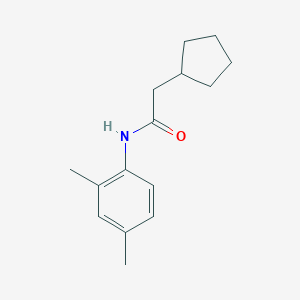

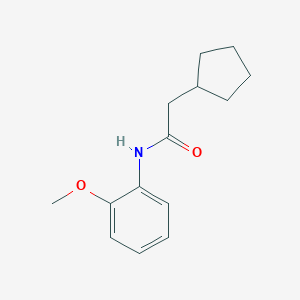
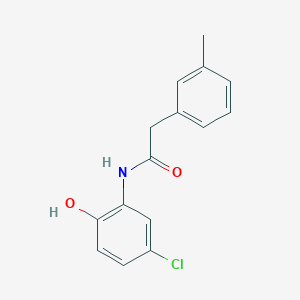
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B308694.png)



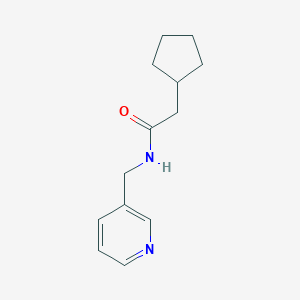

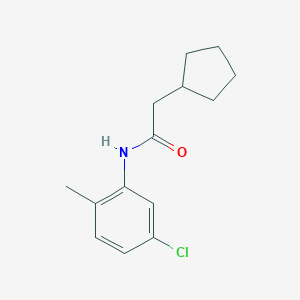

![4-chloro-3-[(cyclopentylacetyl)amino]-N-isopentylbenzamide](/img/structure/B308706.png)